4-Methylmorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C5H11NO/c1-6-2-4-7-5-3-6/h2-5H2,1H3 | |
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InChI Key |
SJRJJKPEHAURKC-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Record name | 4-METHYLMORPHOLINE | |
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Related CAS |
3651-67-0 (hydrochloride) | |
| Record name | 4-Methylmorpholine | |
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DSSTOX Substance ID |
DTXSID9029146 | |
| Record name | 4-Methylmorpholine | |
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Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-methylmorpholine appears as a water-white liquid with an ammonia-like odor. Less dense than water and insoluble in water. May be moderately toxic by ingestion, inhalation and skin absorption. Very irritating to skin, eyes, and mucous membranes. Used as a solvent and to make pharmaceuticals., Liquid, A water-white liquid with an ammonia-like odor; [CAMEO] | |
| Record name | 4-METHYLMORPHOLINE | |
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| Record name | Morpholine, 4-methyl- | |
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| Record name | 4-Methylmorpholine | |
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Flash Point |
75 °F (NFPA, 2010), 75 °F | |
| Record name | 4-METHYLMORPHOLINE | |
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| Record name | 4-Methylmorpholine | |
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Vapor Pressure |
13.2 [mmHg] | |
| Record name | 4-Methylmorpholine | |
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CAS No. |
109-02-4 | |
| Record name | 4-METHYLMORPHOLINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4-Methylmorpholine | |
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| Record name | 4-Methylmorpholine | |
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| Record name | 4-Methylmorpholine | |
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| Record name | Morpholine, 4-methyl- | |
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| Record name | 4-methylmorpholine | |
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| Record name | N-METHYLMORPHOLINE | |
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Advanced Synthetic Methodologies for 4 Methylmorpholine and Its Derivatives
Contemporary Synthesis Routes for 4-Methylmorpholine
The preparation of this compound (NMM) is accomplished through several key pathways, each with distinct advantages. These routes include the direct methylation of morpholine (B109124), cyclization of acyclic precursors, and reductive amination strategies.
The N-methylation of morpholine is a direct and common approach to synthesizing this compound. Research has focused on moving beyond traditional, often hazardous, methylating agents like methyl halides towards more efficient and environmentally benign catalytic systems. asianpubs.org
One advanced approach involves the gas–solid phase N-methylation of morpholine with methanol (B129727) over a heterogeneous catalyst. Using a CuO–NiO/γ–Al2O3 catalyst in a fixed-bed reactor, this method can achieve a morpholine conversion of 95.3% with a 93.8% selectivity for N-methylmorpholine under optimal conditions. researchgate.net Another highly efficient method employs a continuous flow alkylation process with a mesoporous Al-SBA-15 catalyst, which can achieve conversions up to 99% with high selectivity for the monoalkylated product. researchgate.net
Dimethyl carbonate (DMC) has emerged as a green methylating agent, replacing toxic predecessors. asianpubs.org The synthesis of N-methylmorpholine using DMC can result in yields as high as 83% and selectivity of 86%. asianpubs.org The reaction mechanism proceeds through a key cationic carbamate (B1207046) intermediate. researchgate.net A general catalytic protocol for the methylation of amines has also been developed using formic acid as the C1 source and silanes as reducing agents under mild conditions. nih.gov
| Methylating Agent | Catalyst | Yield/Conversion | Selectivity | Key Conditions | Reference |
|---|---|---|---|---|---|
| Methanol | CuO–NiO/γ–Al₂O₃ | 95.3% Conversion | 93.8% | Gas-solid phase, fixed-bed reactor | researchgate.net |
| Methanol | Mesoporous Al-SBA-15 | Up to 99% Conversion | Almost complete | Continuous flow, 200°C, 20 bar | researchgate.net |
| Dimethyl Carbonate | None (Autoclave) | 83% Yield | 86% | Autoclave, ≥140°C | asianpubs.org |
An alternative and high-yielding route to this compound involves the intramolecular cyclization of N-Methyldiethanolamine (MDEA). chemicalbook.comwikipedia.org This process is typically achieved through dehydration catalyzed by a strong acid.
In a common procedure, concentrated sulfuric acid is slowly added to N-Methyldiethanolamine, with the temperature controlled to not exceed 60°C. chemicalbook.com The mixture is then heated to a reflux temperature of 160-170°C for approximately 7 hours, during which water is distilled off as it is formed. chemicalbook.com Following the reaction, a multi-step workup involving the addition of more MDEA and a transfer agent, followed by vacuum distillation, yields the final product. chemicalbook.comgoogle.com This method is notable for its high efficiency, with reported yields of this compound reaching up to 98.4% with a purity of 99.9%. chemicalbook.comgoogle.com
Microwave-assisted organic synthesis has been recognized as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.com The heating mechanism involves direct interaction of microwaves with polar molecules, causing rapid rotation and generating thermal energy efficiently and uniformly. youtube.com
While specific literature detailing the microwave-assisted synthesis of this compound itself is not prevalent, the technique has been successfully applied to the synthesis of various morpholine derivatives. nih.gov For instance, N-alkylation reactions, a key step in many this compound syntheses, can be performed on solid supports like alumina (B75360) or silica (B1680970) under microwave irradiation, achieving quantitative yields in minutes. youtube.com The synthesis of morpholine-containing chalcones has also been optimized using microwave irradiation, significantly reducing reaction times and improving product yields. nih.gov These examples strongly suggest that microwave-assisted methods could be adapted for the methylation of morpholine or the cyclization of MDEA, potentially offering a more rapid and efficient route to this compound. youtube.comrasayanjournal.co.inui.ac.id
Reductive amination provides another versatile pathway to N-substituted morpholines, including this compound. chemrxiv.orgnih.gov This method typically involves the reaction of a secondary amine (morpholine) with a carbonyl compound (formaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine.
A classic example of this strategy is the Eschweiler-Clarke reaction. In this procedure, formaldehyde (B43269) is added slowly to morpholine, followed by the addition of formic acid, which acts as both the catalyst and the reducing agent. chemicalbook.com The reaction mixture is heated to reflux for several hours, during which carbon dioxide is released. chemicalbook.com This one-pot reaction is a well-established method for the methylation of amines. Other modern reductive amination protocols utilize a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN), offering a broad toolkit for chemists to choose from depending on the substrate and desired reaction conditions. organic-chemistry.org
Synthesis of this compound N-Oxide (NMMO)
This compound N-oxide (NMMO) is a commercially significant oxidant and solvent, most notably used in the Lyocell process for producing cellulose (B213188) fibers. atamankimya.com It is synthesized by the direct oxidation of this compound.
The most common method for preparing NMMO is the oxidation of this compound with hydrogen peroxide (H₂O₂), which is considered an environmentally benign oxidizing agent. rsc.orgpearson.com The reaction converts the tertiary amine into the corresponding amine oxide. google.compearson.com
The process can be performed by reacting an aqueous solution of this compound, often the methylmorpholine/water azeotrope, with hydrogen peroxide at temperatures between 70°C and 75°C for 4 to 6 hours. google.com To enhance reaction rates and efficiency, various catalysts have been developed. Nano metal oxides can be used to catalyze the oxidation, offering advantages such as a fast reaction rate and low reaction temperatures. chemicalbook.com Furthermore, noble metal catalysts, such as bridging hydroxo complexes of Platinum(II), have been shown to be highly effective for the oxidation of tertiary amines with H₂O₂ under mild, room temperature conditions, leading to excellent yields. rsc.orgresearchgate.net
| Substrate (Tertiary Amine) | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| N-Methylmorpholine | Pt(II) complex | 2.5 | 99 | researchgate.net |
| Triethylamine (B128534) | Pt(II) complex | 2.5 | 99 | researchgate.net |
| N,N-Dimethylbenzylamine | Pt(II) complex | 2.5 | 99 | researchgate.net |
*Data derived from a study on Pt(II) catalyzed oxidation of various tertiary amines. Conditions: [substrate] = 2.0 mmol, [H₂O₂] = 2.0 mmol, in methylene (B1212753) chloride (DCM, 2.0 mL) at room temperature.
Dehydration Processes for Anhydrous NMMO
N-methylmorpholine-N-oxide (NMMO) is a key solvent, particularly in the Lyocell process for producing cellulose fibers, where it is typically used as a monohydrate. wikipedia.orgatamankimya.com The recovery and dehydration of NMMO from aqueous solutions is a critical step for economic and environmental viability. mdpi.com The most prevalent industrial method for concentrating NMMO is through the evaporation of water, a process that can be energy-intensive. mdpi.com
To optimize this dehydration, an advanced method involving multi-level evaporation has been developed. google.comgoogle.com This process begins with the adjustment of the NMMO solution's pH to a range of 5 to 9, followed by the addition of a stabilizer, such as n-propyl gallate, at a concentration of 20-1000 ppm. google.comgoogle.com The solution is then preheated and enters a vapo(u)rization system of three or more stages. google.com A key innovation in this process is the utilization of water vapor evaporated from the low-concentration solvent as the heat source for evaporating the higher-concentration solvent, significantly improving energy efficiency. google.com This multi-effect evaporation or mechanical vapor recompression (MVR) system allows for the final concentration to reach the required level for the technology, typically around 74%. mdpi.comgoogle.com During this process, it is crucial to manage temperature to prevent the degradation of NMMO into byproducts like N-methylmorpholine and morpholine. mdpi.comgoogle.com
Table 1: Optimized Conditions for NMMO Dehydration via Multi-Grade Evaporation google.com
| Parameter | Value / Description |
|---|---|
| Initial NMMO Concentration | 10% (in Lyocell spinning coagulation bath solution) |
| pH Adjustment | Adjusted to 7 with 20% phosphoric acid |
| Stabilizer | 100ppm n-propyl gallate |
| Preheating Temperature | 70 °C |
| Evaporation System | Three-grade, two-effect vaporization system |
| Stage 1 Conditions | - Heating: Primary Steam (120°C)- Operating Pressure: 120 kPa- Discharge Concentration: 26% |
| Stage 2 Conditions | - Heating: Secondary steam from Stage 1- Operating Pressure: 12 kPa- Discharge Concentration: 65% |
| Stage 3 Conditions | - Heating: Primary Steam- Operating Pressure: 8 kPa- Discharge Concentration: 74% |
| Energy Efficiency | 0.66 tons of steam per ton of water evaporated |
Synthesis of Borane (B79455) this compound Complex
The borane this compound complex (BH₃·NMM) is a stable and widely used reagent in organic chemistry. atamanchemicals.com Its primary advantage is the stabilization of borane (BH₃), which is pyrophoric and unstable in its free form. atamanchemicals.com The complex is a crystalline solid that is significantly more stable than other borane carriers like borane-THF or borane-DMS, especially in ambient air. atamanchemicals.com
The synthesis of this complex can be achieved through different methods depending on the scale.
Laboratory Synthesis : A common laboratory-scale preparation involves the reaction of a borane-tetrahydrofuran (B86392) complex (BH₃·THF) with N-methylmorpholine (NMM) at low temperatures. The THF is displaced by the stronger Lewis base, NMM, to form the stable BH₃·NMM complex. atamanchemicals.com
Industrial Preparation : For larger-scale synthesis, gaseous diborane (B8814927) (B₂H₆) is reacted directly with N-methylmorpholine in a controlled environment, using solvents such as diethyl ether or toluene. atamanchemicals.com
The resulting complex features a coordinate covalent bond between the nitrogen atom of N-methylmorpholine and the electron-deficient boron atom of borane. atamanchemicals.com This dative bond gives the complex its stability and renders it a mild and selective reducing agent, particularly effective for the reduction of carbonyl compounds to alcohols. atamanchemicals.comchemimpex.com
Table 2: Physical and Chemical Properties of Borane this compound Complex
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 15648-16-5 | sigmaaldrich.com |
| Molecular Formula | C₅H₁₄BNO | sigmaaldrich.com |
| Molecular Weight | 114.98 g/mol | sigmaaldrich.com |
| Appearance | White crystalline powder | jsc-aviabor.com |
| Melting Point | 42-45 °C | sigmaaldrich.comjsc-aviabor.com |
| Flash Point | 66 °C (closed cup) | sigmaaldrich.comjsc-aviabor.com |
| Primary Use | Mild and selective reducing agent | atamanchemicals.com |
Synthetic Pathways to Novel this compound Derivatives
Researchers have synthesized novel derivatives of phencyclidine (PCP) by incorporating a morpholine ring in place of the traditional piperidine (B6355638) ring, leading to compounds with altered pharmacological profiles. nih.govnih.gov The general class of these compounds is known as arylcyclohexylamines. researchgate.net One such derivative, 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine (Methyl-PCM), was synthesized and studied for its analgesic properties. nih.gov Further research led to the synthesis of new methoxy (B1213986) and hydroxy-methyl derivatives of PCP-morpholine (PCM). nih.govresearchgate.net These syntheses demonstrate the chemical versatility of the morpholine scaffold in modifying complex psychoactive molecules. nih.gov
The findings from these studies indicated that the novel synthesized derivatives, such as methoxy-PCM and hydroxy-methyl-PCM, could significantly diminish acute thermal and chronic chemical pains, respectively, when compared to the parent compounds PCP and PCM. nih.govresearchgate.net
Table 3: Synthesized Phencyclidine (PCP) Morpholine Derivatives
| Compound Name | Abbreviation | Ring Structure | Key Synthetic Feature |
|---|---|---|---|
| 1-(1-phenylcyclohexyl)morpholine | PCM | Morpholine | Replacement of PCP's piperidine with morpholine. nih.gov |
| 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine | Methyl-PCM | Morpholine | Addition of a methyl group to the phenyl ring of PCM. nih.gov |
| Methoxy-PCM derivative | Methoxy-PCM | Morpholine | Introduction of a methoxy group. nih.gov |
Morpholine-2,5-diones (MDs) are cyclic compounds derived from amino acids that serve as monomers for producing biodegradable polymers called polydepsipeptides. researchgate.netacs.org A simplified and high-yield synthesis has been developed, making these analogues more accessible. acs.org The procedure is particularly effective for MDs derived from hydrophobic amino acids like Leucine, Valine, and Phenylalanine. researchgate.netacs.org
The synthesis is a two-step process:
N-acylation : The starting amino acid reacts with chloroacetyl chloride under Schotten-Baumann conditions (a biphasic system with a base like sodium hydroxide) to form an N-(chloroacetyl)-amino acid intermediate. acs.org
Cyclization : This intermediate is then cyclized to form the morpholine-2,5-dione (B184730) ring. researchgate.net
Optimization studies, for example using Leucine as the starting amino acid, have fine-tuned the reaction conditions to achieve high yields. acs.org
Table 4: Optimization of Leucine-Derived Morpholine-2,5-dione (MD(Leu)) Synthesis - Step 1 acs.org
| Parameter | Condition | Resulting Yield |
|---|---|---|
| Reaction System | Biphasic: Diethyl ether and NaOH solution (pH 12) | 73% |
| Reaction Temperature | 0 °C | - |
| Reaction Time | 7 hours | - |
One common approach involves the cyclocondensation of an aldehyde derivative with a mercaptoacetaldehyde (B1617137) equivalent. For instance, 2-benzoyloxyacetaldehyde has been coupled with (+)-thiolactic acid using boron trifluoride etherate as a catalyst. nih.gov In other reported syntheses, para-toluenesulfonic acid (p-TSA) is used as a catalyst for the condensation reaction between an aldehyde and a mercaptoacetaldehyde acetal (B89532) in a solvent like benzene. nih.gov Enzymatic methods have also been employed to resolve racemic oxathiolane intermediates, using lipases to achieve enantiomeric purity. nih.gov While various bases and catalysts are employed in these multi-step syntheses, the specific use of this compound as a primary base for the core ring formation is not detailed in the surveyed literature, which highlights other catalytic systems. nih.govnih.govresearchgate.net
The compound 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine is the active pharmaceutical ingredient (API) in the veterinary antifungal drug "Vetmikoderm". ujmm.org.uaresearchgate.net An efficient and reliable method for its synthesis has been developed and optimized, focusing on the selection of starting reagents and reaction conditions to achieve a high yield suitable for industrial production. ujmm.org.ua
A particularly effective strategy involves the use of microwave-assisted synthesis. Research has demonstrated that by applying microwave radiation, the reaction time can be significantly reduced and the yield dramatically improved. The optimal conditions were determined by testing various power settings and durations. While lower power settings or shorter times proved ineffective, a clear optimum was found. ujmm.org.ua
Table 5: Optimized Microwave-Assisted Synthesis of 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine ujmm.org.ua
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Synthesis Method | Microwave Radiation | - |
| Microwave Power | 600W | Achieved a 97% yield, suitable for industrial scale-up. |
| Reaction Time | 30 minutes | - |
Catalytic and Reagent Roles of 4 Methylmorpholine in Organic Transformations
4-Methylmorpholine as a Versatile Base and Nucleophilic Catalyst
This compound (NMM), a cyclic tertiary amine, serves as a crucial reagent in various organic synthesis applications due to its properties as both a moderately strong base and a nucleophilic catalyst. tuodaindus.comwikipedia.orgchemicalbook.com Its basicity is a key feature in reactions requiring a proton scavenger, such as acylations, alkylations, and condensations. tuodaindus.com For instance, it is employed as a basic catalyst in the Willgerodt-Kindler reaction for synthesizing thiobenzamides. sigmaaldrich.com The nitrogen atom in the morpholine (B109124) ring possesses a lone pair of electrons that can accept a proton, facilitating reactions that produce acidic byproducts. chemicalbook.com
Beyond its role as a simple base, this compound also functions as a nucleophilic catalyst. tuodaindus.com The nitrogen atom can initiate a reaction by attacking an electrophilic center, forming a reactive intermediate that is more susceptible to subsequent reaction steps. This catalytic mode is evident in its use to activate substrates; for example, it serves as an activating agent in the synthesis of hyaluronic acid-based biopolymers. sigmaaldrich.com Studies have also explored its role in nucleophilic conjugate additions, such as the thiol-yne reaction, where it catalyzes the addition of thiols to activated alkynes. acs.org Its utility extends to being a precursor for creating other chemical tools, including N-methylmorpholine N-oxide (NMMO) and ionic liquids. sigmaaldrich.com
Applications of this compound as a Base and Catalyst
| Reaction Type | Role of this compound | Example Application | Reference |
|---|---|---|---|
| Acylations/Alkylations | Base | General API manufacturing | tuodaindus.com |
| Willgerodt-Kindler Reaction | Basic Catalyst | Synthesis of thiobenzamides | sigmaaldrich.com |
| Biopolymer Synthesis | Activating Agent | Synthesis of hyaluronic acid-based biopolymers | sigmaaldrich.com |
| Thiol-yne Conjugate Addition | Nucleophilic Catalyst | Addition of thiols to ethyl propiolate | acs.org |
| 1,4-Addition Reaction | Base | Used with ß-morpholine amino acid catalysts for additions to nitroolefins | nih.govfrontiersin.org |
Applications in Polyurethane Systems
This compound is a widely utilized amine catalyst in the production of polyurethanes, particularly in foaming applications. tuodaindus.comwikipedia.orgsinocurechem.com Catalysts are essential in polyurethane manufacturing to balance the rates of several simultaneous reactions, ensuring the final product achieves its desired physical properties. google.com NMM's effectiveness stems from its ability to precisely influence these key reactions. tuodaindus.com
The formation of polyurethane involves two primary reactions: the gelling or chain-extending reaction between an isocyanate and a polyol, and the blowing reaction between an isocyanate and water. google.comresearchgate.net this compound is an effective catalyst for both processes. nih.govnih.gov The isocyanate-polyol reaction forms the urethane (B1682113) linkages that build the polymer backbone. google.com The isocyanate-water reaction produces an unstable carbamic acid, which then decomposes into an amine and carbon dioxide (CO2). osti.govresearchgate.net The generated CO2 gas acts as the blowing agent to create the foam structure, while the resulting amine can react with another isocyanate group to form a urea (B33335) linkage. osti.govresearchgate.net
Computational studies have investigated the mechanism of urethane formation in the presence of NMM. nih.govnih.govscienceopen.com These studies show that the reaction mechanism in the presence of an amine catalyst like this compound is significantly different from the catalyst-free reaction and involves multiple steps. nih.govnih.gov Theoretical calculations comparing this compound to its parent compound, morpholine, found that this compound is a more effective catalyst for promoting urethane formation. nih.govnih.gov This difference in catalytic activity is associated with their respective proton affinities. nih.govresearchgate.net
The precise control of reaction kinetics is critical in manufacturing polyurethane foam. tuodaindus.comfit.edu The relative rates of the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions determine the structure and properties of the final foam, such as cell structure, density, and flexibility. tuodaindus.comresearchgate.net this compound is valued for its ability to provide this control, allowing manufacturers to tailor foam properties for specific applications, from flexible to rigid foams. tuodaindus.comsinocurechem.com
By catalyzing both key reactions, NMM helps ensure that the CO2 is generated and trapped effectively within the polymer matrix as it forms and crosslinks. google.comosti.gov This balance is crucial; if the gelling reaction is too fast relative to the blowing reaction, the gas will not be able to expand the polymer effectively, resulting in a dense, poorly formed foam. Conversely, if the blowing reaction is too fast, the gas may escape before the polymer has built sufficient viscosity, leading to foam collapse. fit.edu The use of catalysts like this compound allows for the precise management of these competing reactions to produce high-quality polyurethane foams. tuodaindus.comresearchgate.net
Catalytic Efficacy in Urethane Formation (Theoretical)
| Catalyst | Relative Efficacy | Associated Proton Affinity (kJ/mol) | Reference |
|---|---|---|---|
| This compound | More Effective | 963.07 | nih.govresearchgate.net |
| Morpholine | Less Effective | 1523.95 | nih.govresearchgate.net |
This compound N-Oxide (NMMO) as a Co-oxidant in Organic Synthesis
This compound N-oxide (NMMO or NMO), an N-oxide derivative of this compound, is a powerful oxidant used extensively in organic chemistry. wikipedia.orgatamanchemicals.com It is typically employed as a co-oxidant, or secondary oxidant, in catalytic oxidation reactions. atamankimya.comatamankimya.com
A primary application of NMMO is to regenerate a primary oxidant in a catalytic cycle. wikipedia.orgatamanchemicals.com Many highly effective oxidation reactions, such as vicinal syn-dihydroxylations, theoretically require stoichiometric amounts of expensive, toxic, and volatile primary oxidants like osmium tetroxide (OsO4). atamankimya.comatamankimya.com Using such reagents in large quantities is impractical and hazardous.
Primary Oxidants Regenerated by NMMO
| Primary Oxidant | Associated Reaction Type | Reference |
|---|---|---|
| Osmium Tetroxide (OsO4) | Dihydroxylation (e.g., Upjohn, Sharpless) | wikipedia.orgatamanchemicals.comatamankimya.com |
| Tetrapropylammonium Perruthenate (TPAP) | Oxidation of alcohols | atamankimya.comatamankimya.com |
| Ruthenates (general) | Organic Synthesis Oxidations | atamanchemicals.comsigmaaldrich.com |
In addition to its role as a co-oxidant, NMMO has been identified as an effective non-metallic catalyst on its own for certain transformations. atamankimya.comsigmaaldrich.com One notable application is in the cyanosilylation of ketones and aldehydes. atamanchemicals.comsigmaaldrich.comorganic-chemistry.org This reaction involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) to a carbonyl group to form cyanohydrin trimethylsilyl ethers, which are valuable synthetic intermediates. organic-chemistry.orgmdpi.com
Research has demonstrated that NMMO can catalyze this addition efficiently for a wide variety of aromatic, aliphatic, cyclic, and heterocyclic ketones. organic-chemistry.org The process is characterized by mild reaction conditions, short reaction times, and excellent yields, often exceeding 90%. organic-chemistry.org The use of NMMO as the sole catalyst avoids the need for metal-based catalysts, aligning with greener chemistry principles. organic-chemistry.org It is believed that NMMO activates both the ketone and the TMSCN, facilitating the formation of the cyanohydrin product. organic-chemistry.org
NMMO-Catalyzed Silylcyanation of Various Ketones
| Substrate (Ketone) | Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Acetophenone | 1.0 | 96 | organic-chemistry.org |
| Propiophenone | 1.5 | 95 | organic-chemistry.org |
| Benzophenone | 2.0 | 94 | organic-chemistry.org |
| Cyclohexanone | 0.5 | 98 | organic-chemistry.org |
| Cyclopentanone | 0.5 | 97 | organic-chemistry.org |
| 2-Adamantanone | 2.0 | 92 | organic-chemistry.org |
| 2-Acetonaphthone | 1.0 | 96 | organic-chemistry.org |
Preparation of Aldehydes from Primary Alcohols using Tetrapropylammonium Perruthenate
The oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis, requiring mild and selective reagents to avoid over-oxidation to carboxylic acids. nih.govrsc.org The Ley-Griffith oxidation protocol, which employs a catalytic amount of tetra-n-propylammonium perruthenate (TPAP) in combination with a stoichiometric amount of this compound N-oxide (NMO) as a co-oxidant, is a widely utilized method for this purpose. rsc.orgrsc.org
In this catalytic cycle, TPAP, a source of Ruthenium(VII), is the active oxidant that converts the alcohol to the aldehyde, generating a reduced Ru(V) species in the process. acsgcipr.org The primary role of NMO is to regenerate the catalytically active Ru(VII) species from the Ru(V) intermediate, allowing the use of the expensive ruthenium catalyst in substoichiometric amounts. nih.govacsgcipr.orgnrochemistry.com This process generates this compound as a stoichiometric by-product. acsgcipr.org
The reaction is typically performed in an anhydrous organic solvent like dichloromethane (B109758) (DCM) at room temperature. nrochemistry.com The presence of molecular sieves is often beneficial, as they remove water produced during the reaction. nrochemistry.com This is crucial because water can lead to the formation of the aldehyde hydrate, which may undergo further oxidation to the corresponding carboxylic acid, thus reducing the selectivity for the desired aldehyde product. organic-chemistry.org While generally mild, the reaction can be exothermic, and caution is advised during scale-up operations. acsgcipr.orgnrochemistry.com Mechanistic studies have revealed that the reaction can be complex, with evidence suggesting that ruthenium dioxide (RuO₂), formed from the decomposition of the primary catalyst, can act as a heterogeneous co-catalyst, accelerating the reaction rate after an initial induction period. nih.govrsc.orgrsc.orgscispace.com
Table 1: Examples of TPAP/NMO Oxidation of Primary Alcohols to Aldehydes This table is representative of typical reaction conditions and yields reported in the literature.
| Substrate (Primary Alcohol) | Catalyst Loading (mol%) | Co-oxidant (Equivalents) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Geraniol | 5 | NMO (1.5) | DCM | 1-16 | 70-95 |
| Cinnamyl alcohol | 5 | NMO (1.5) | DCM | 1-16 | 70-95 |
| 1-Octanol | 5 | NMO (1.5) | DCM | 1-16 | 70-95 |
| Benzyl alcohol | 5 | NMO (1.5) | DCM | 1-16 | 70-95 |
Data derived from typical conditions described in the literature. nrochemistry.com
Borane (B79455) this compound Complex as a Reducing Agent
Borane (BH₃) is a powerful and versatile reducing agent, but its utility is hampered by its existence as a pyrophoric and unstable gas. atamanchemicals.com To overcome these handling issues, borane is often used as a complex with a Lewis base. The borane this compound complex (BH₃·NMM) is a stable, crystalline solid formed from the coordination of borane with the tertiary amine this compound. atamanchemicals.comjsc-aviabor.com This complexation creates a safer and more convenient alternative to gaseous diborane (B8814927) or other less stable solutions like borane-tetrahydrofuran (B86392) (borane-THF). atamanchemicals.comandersondevelopment.com
The stability of the BH₃·NMM complex arises from the dative covalent bond between the electron-deficient boron atom and the lone pair of electrons on the nitrogen atom of this compound. atamanchemicals.com This results in a reagent that can be stored and handled under ambient conditions, is soluble in a range of organic solvents, and acts as a mild and selective reducing agent in organic synthesis. atamanchemicals.comandersondevelopment.comchemimpex.com
Reduction of Carbonyl Compounds to Alcohols in Organic Synthesis
The borane this compound complex is particularly effective for the chemoselective reduction of carbonyl compounds. atamanchemicals.comchemimpex.com It is widely used to convert aldehydes and ketones to their corresponding primary and secondary alcohols. chemimpex.comchemicalland21.com The reaction proceeds via the transfer of a hydride ion from the borane moiety to the electrophilic carbonyl carbon. atamanchemicals.com
Due to its mild reactivity compared to more aggressive metal hydride reagents like lithium aluminum hydride, BH₃·NMM exhibits excellent functional group tolerance. andersondevelopment.com This allows for the selective reduction of an aldehyde or ketone in the presence of other reducible groups, such as esters or amides, which are generally unreactive towards this reagent under standard conditions. andersondevelopment.com The reactions are typically carried out in aprotic solvents like THF, and the addition of an acid can facilitate the reaction. andersondevelopment.com The stability of the complex in various solvents makes it an ideal choice for large-scale industrial applications. andersondevelopment.comchemimpex.com
Table 2: Reduction of Carbonyl Compounds with Borane this compound Complex This table illustrates the selective reduction of various carbonyl compounds.
| Carbonyl Substrate | Product | Solvent | Conditions | Typical Yield |
|---|---|---|---|---|
| Cyclohexanone | Cyclohexanol | THF | Room Temperature | High |
| Benzaldehyde | Benzyl alcohol | THF | Room Temperature | High |
| Acetophenone | 1-Phenylethanol | THF | Room Temperature | High |
| 4-Nitroacetophenone | 1-(4-Nitrophenyl)ethanol | THF | Room Temperature | High |
Data based on the general reactivity of amine-borane complexes. andersondevelopment.com
Role in Amide Bond Formation via Flow Chemistry Protocols
Amide bond formation is one of the most fundamental reactions in organic and medicinal chemistry. researchgate.netunimi.it While numerous coupling reagents have been developed for this transformation in batch synthesis, flow chemistry offers advantages in terms of safety, scalability, and efficiency. nih.govnih.gov In this context, this compound (NMM) often serves as a crucial organic base.
In flow chemistry protocols for amide synthesis, a carboxylic acid is typically activated to form a more reactive intermediate, such as an active ester or acyl chloride. nih.govacs.org An amine is then introduced to react with this activated species. This compound is frequently added to the reaction stream to act as a proton scavenger. unimi.it It neutralizes the acid generated during the activation step (e.g., HCl from an acyl chloride) or deprotonates the ammonium (B1175870) salt of the amine nucleophile, thereby liberating the free amine for the coupling reaction. Its use prevents the formation of unreactive ammonium carboxylate salts and ensures that the concentration of the nucleophilic amine remains high, driving the reaction to completion. youtube.com The miscibility and suitable boiling point of NMM make it compatible with common organic solvents used in flow systems.
Influence on Urethane Formation: A Computational Study
The formation of urethanes from the reaction of isocyanates with alcohols is the cornerstone of the polyurethane industry. researchgate.net Tertiary amines, including this compound, are known to catalyze this reaction. A detailed computational study using BHandHLYP/6-31G(d) and G3MP2BHandHLYP levels of theory has elucidated the mechanism and influence of this compound on this transformation. researchgate.netscienceopen.comnih.gov
The theoretical study, which modeled the reaction between phenyl isocyanate and butan-1-ol, revealed that the catalytic mechanism in the presence of this compound is significantly different from the uncatalyzed reaction, proceeding through a seven-step pathway. researchgate.netscienceopen.com The results showed that this compound is a more effective catalyst than the structurally similar morpholine. researchgate.netscienceopen.comnih.gov This enhanced catalytic activity was correlated with its lower proton affinity (963.07 kJ/mol for this compound vs. 1523.95 kJ/mol for morpholine). researchgate.netscienceopen.com A lower proton affinity indicates that after the initial protonation of the catalyst by the alcohol, this compound is more prone to donate the proton in subsequent steps, thus facilitating the catalytic cycle more efficiently. researchgate.net These computational findings provide a deeper understanding of the crucial role amine catalysts play in urethane synthesis and offer a basis for the rational design of new, more efficient catalysts for polyurethane production. researchgate.netscienceopen.comnih.govnih.gov
Advanced Spectroscopic and Computational Investigations of 4 Methylmorpholine
Vibrational Spectroscopy Studies
The experimental Fourier Transform Infrared (FT-IR) spectrum of 4-Methylmorpholine has been recorded in the 4000–400 cm⁻¹ range. nih.gov The analysis of the FT-IR spectrum reveals characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key assignments include C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, as well as vibrations involving the C-N and C-O-C linkages within the morpholine (B109124) ring. The spectrum is characterized by strong absorptions in the C-H stretching region (typically 2800-3000 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), where complex bending, rocking, and twisting motions occur.
Complementing FT-IR, the Fourier Transform Raman (FT-Raman) spectrum of this compound has been recorded over the 3500–100 cm⁻¹ range. nih.gov FT-Raman spectroscopy is particularly effective for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the FT-IR spectrum. youtube.com For this compound, the FT-Raman spectrum provides crucial data on the skeletal vibrations of the morpholine ring and the symmetric vibrations of the methyl group. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes, aided by computational analysis. nih.gov
Table 1: Selected Vibrational Frequencies and Assignments for this compound (Data derived from studies utilizing both experimental spectroscopy and DFT calculations) nih.gov
| Wavenumber (cm⁻¹) (FT-IR) | Wavenumber (cm⁻¹) (FT-Raman) | Vibrational Mode Assignment |
| 2966 | 2964 | CH₃ Asymmetric Stretch |
| 2854 | 2856 | CH₂ Symmetric Stretch |
| 2824 | 2822 | N-CH₃ Stretch |
| 1458 | 1456 | CH₂ Scissoring |
| 1290 | 1288 | CH₂ Twisting / Wagging |
| 1116 | 1118 | C-O-C Asymmetric Stretch |
| 1070 | 1072 | C-N Stretch |
| 860 | 858 | Ring Breathing Mode |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are routinely used for structural confirmation. nih.gov
The ¹H NMR spectrum provides information about the different types of protons and their connectivity. In this compound, distinct signals are observed for the protons of the methyl group and the two sets of non-equivalent methylene protons on the morpholine ring (those adjacent to the oxygen and those adjacent to the nitrogen).
The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms. Three distinct signals are expected for this compound: one for the methyl carbon, one for the two equivalent carbons adjacent to the nitrogen atom (C-N), and one for the two equivalent carbons adjacent to the oxygen atom (C-O).
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Solvent: CDCl₃)
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | ~2.31 | -CH₃ (s, 3H) |
| ¹H | ~2.45 | -N-CH₂- (t, 4H) |
| ¹H | ~3.72 | -O-CH₂- (t, 4H) |
| ¹³C | ~46.1 | -CH₃ |
| ¹³C | ~55.2 | -N-CH₂- |
| ¹³C | ~67.1 | -O-CH₂- |
Mass Spectrometry (MS), including Electron Ionization Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org In Electron Ionization (EI) mass spectrometry, a high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. libretexts.org The resulting fragmentation pattern is a unique fingerprint that helps in structural elucidation. wikipedia.org
The EI mass spectrum of this compound (molar mass: 101.15 g/mol ) displays a distinct molecular ion peak (M⁺) at m/z = 101. nist.gov The fragmentation of cyclic amines and ethers is often dominated by alpha-cleavage, where a bond adjacent to the heteroatom breaks. libretexts.org For this compound, the most prominent fragmentation pathway involves the loss of a hydrogen atom or larger alkyl fragments, leading to stable carbocations or radical cations. The base peak in the spectrum, representing the most abundant fragment ion, is typically observed at m/z = 58, which corresponds to the loss of a C₂H₃O fragment. Another significant fragment is seen at m/z = 42.
Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound nist.gov
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure/Loss | Relative Intensity |
| 101 | [C₅H₁₁NO]⁺ (Molecular Ion) | Moderate |
| 100 | [M-H]⁺ | Moderate |
| 70 | [M-CH₂O-H]⁺ | Moderate |
| 58 | [C₃H₈N]⁺ | High (Base Peak) |
| 42 | [C₂H₄N]⁺ | High |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic energies. nih.gov For this compound, DFT calculations, often using the B3LYP functional, provide theoretical data that closely complements experimental findings from vibrational spectroscopy. nih.gov
DFT calculations are used to determine the lowest energy conformation of a molecule by optimizing its geometric parameters, including bond lengths and bond angles. nih.gov For this compound, these calculations confirm a chair conformation for the morpholine ring, which is the most stable arrangement. The calculated bond lengths and angles provide a precise three-dimensional model of the molecule. These theoretical values are generally in excellent agreement with data obtained from experimental diffraction studies where available.
Table 4: Selected Optimized Geometrical Parameters for this compound from DFT (B3LYP) Calculations nih.gov
| Parameter | Bond | Calculated Value |
| Bond Lengths | (Å) | |
| C-O | ~1.42 | |
| C-N | ~1.46 | |
| N-CH₃ | ~1.45 | |
| C-C | ~1.53 | |
| C-H (ring) | ~1.09 | |
| C-H (methyl) | ~1.09 | |
| Bond Angles | (°) | |
| C-O-C | ~110.5 | |
| O-C-C | ~111.0 | |
| C-C-N | ~109.8 | |
| C-N-C | ~109.2 | |
| C-N-CH₃ | ~110.8 |
Vibrational Spectra Interpretation
The vibrational characteristics of this compound have been elucidated through experimental and theoretical approaches. The experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra, recorded in the ranges of 4000–400 cm⁻¹ and 3500–100 cm⁻¹, respectively, have been analyzed in detail. nih.gov To achieve precise assignments of the observed vibrational bands, these experimental data are interpreted with the aid of normal coordinate analysis and force field calculations based on Density Functional Theory (DFT), typically using the B3LYP functional with various basis sets like 6-311+G and 6-3++G. nih.gov
The complete assignment of vibrational modes is performed using the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode. nih.gov This combined experimental and computational approach ensures a reliable interpretation of the complex vibrational spectra, allowing for the identification of characteristic frequencies for the stretching, bending, and torsional modes of the molecule's functional groups. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs and bonds. uchile.clresearchgate.netsobereva.com This analysis provides a quantitative description of bonding interactions and electron delocalization within the molecule. researchgate.netnih.gov
For this compound, NBO analysis has been used to investigate intramolecular interactions, such as the formation of hydrogen bonds. nih.gov The analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions, which indicates delocalization or hyperconjugation, is estimated using second-order perturbation theory. nih.gov These delocalization effects represent departures from the idealized, localized Lewis structure and are crucial for understanding the molecule's stability and electronic properties. researchgate.net The NBO analysis for this compound reveals significant stabilization energies arising from these donor-acceptor interactions, providing insight into the intramolecular charge transfer that governs its chemical behavior. nih.gov
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. uchile.cl The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comijasret.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the potential for intramolecular charge transfer. ijasret.comaps.org
A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijasret.com In the case of this compound, DFT calculations have been employed to determine the energies of these frontier orbitals. The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule, which is a key aspect of its electronic behavior. nih.gov The magnitude of the HOMO-LUMO gap provides a quantitative measure of the molecule's electronic stability and its susceptibility to electronic excitation. aps.orgwikipedia.org
Chemical Reactivity Studies (e.g., ELF, LOL, Fukui Functions)
To gain a deeper understanding of a molecule's chemical reactivity, various conceptual DFT-based descriptors are employed. These include the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and Fukui functions.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analysis tools that provide a picture of electron pairing in a molecule. scm.comfrontiersin.org They are used to visualize and analyze the nature of chemical bonds, identifying regions corresponding to covalent bonds, lone pairs, and atomic cores. frontiersin.orgnih.gov High ELF or LOL values indicate a high degree of electron localization, which is characteristic of covalent bonds or lone pairs. frontiersin.org These analyses offer a detailed map of a molecule's electronic structure, revealing its chemically significant regions. scm.com
Fukui Functions: The Fukui function is a reactivity descriptor that helps predict the most likely sites for nucleophilic and electrophilic attack on a molecule. nih.govnih.gov It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. nih.gov By calculating the condensed Fukui function for each atom, one can identify which atoms are most susceptible to attack by electrophiles or nucleophiles, thereby predicting the molecule's regioselectivity in chemical reactions. nih.gov
While specific studies applying ELF, LOL, and Fukui functions directly to this compound were not found in the searched literature, these computational tools are invaluable for predicting its reactive behavior and are commonly used for similar molecules.
Computational Studies of Reaction Mechanisms (e.g., Urethane (B1682113) Formation)
This compound is a well-known amine catalyst used in the synthesis of polyurethanes. Computational studies, primarily using DFT, have been instrumental in elucidating its catalytic role in the urethane formation reaction between an isocyanate (like phenyl isocyanate) and an alcohol (like butan-1-ol or methanol). scm.comnih.gov
These theoretical studies show that the reaction mechanism in the presence of this compound is significantly different from the catalyst-free pathway. nih.gov The catalyzed reaction proceeds through a multi-step mechanism, often involving seven distinct steps. The catalyst first forms a complex with the alcohol, which then reacts with the isocyanate. Computational models demonstrate that this compound is a more effective catalyst than its parent compound, morpholine. nih.gov This enhanced catalytic activity is associated with its lower proton affinity (963.07 kJ/mol for this compound vs. 1523.95 kJ/mol for morpholine), which makes it more prone to donate a proton during the reaction's transition states. These computational findings prove the crucial role of amine catalysts and provide a basis for the rational design of new, more efficient catalysts for polyurethane production. scm.comnih.gov
| Catalyst | Proton Affinity (kJ/mol) | Catalytic Effectiveness | Proposed Mechanism |
|---|---|---|---|
| This compound | 963.07 | More effective nih.gov | 7-step mechanism involving a catalyst-alcohol complex |
| Morpholine | 1523.95 | Less effective nih.gov |
Molecular Docking Studies with this compound Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates by simulating their interaction with a biological target.
Studies have been conducted on derivatives of this compound to explore their potential as therapeutic agents. For instance, a 3D-QSAR study on quinazoline (B50416) analogues as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, investigated compounds substituted with a methylmorpholine group. One such derivative demonstrated a potent inhibitory concentration (IC₅₀) of 7 nM, indicating strong binding and inhibition of the EGFR target. Molecular docking simulations for these types of derivatives help to elucidate the binding mechanism, identifying key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the receptor's active site. These insights are vital for the structural optimization of lead compounds to enhance their binding affinity and selectivity.
| Compound Class | Derivative Feature | Biological Target | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Quinazoline Analogue | Methylmorpholine-substituted on oxymethyl group | EGFR | 7 nM |
In Silico Studies of Molecular Descriptors for Pharmaceutical Applications
In silico studies, which encompass a wide range of computational methods, are essential in modern pharmaceutical research. The use of molecular descriptors in Quantitative Structure-Activity Relationship (QSAR) models is a prime example. aps.org A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. aps.org
For derivatives of this compound, in silico techniques are employed to predict their potential as drug candidates. In a study of quinazoline derivatives targeting EGFR, a 3D-QSAR model was developed to understand the relationship between the compounds' structural features and their inhibitory activity. The model revealed that steric effects from bulky groups, such as the methylmorpholine substituent, were favorable for high potency.
Furthermore, in silico studies on other this compound derivatives, such as 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine, have been conducted to evaluate their polypharmacological profiles and predict protein targets, suggesting potential antimicrobial applications. These computational approaches, which analyze various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the most promising predicted activity, thereby accelerating the drug discovery process.
4 Methylmorpholine in Materials Science Research
Applications of 4-Methylmorpholine N-Oxide (NMMO) in Cellulose (B213188) Processing
NMMO, an organic compound, is a pivotal solvent in the modern processing of cellulose, offering a more environmentally benign alternative to traditional methods. atamankimya.com It is commercially available as an anhydrous compound or as a monohydrate, with the latter being prominently used for dissolving cellulose. wikipedia.org
This compound N-oxide monohydrate is a key solvent in the Lyocell process, an environmentally friendly method for producing regenerated cellulose fibers. wikipedia.orgresearchgate.net This process involves the direct dissolution of cellulose pulp in NMMO monohydrate without the need for derivatization, which is a necessary step in the traditional viscose process. ataman-chemicals.com Cellulose is notoriously difficult to dissolve because of its strong and highly structured intermolecular hydrogen bonding network. wikipedia.org NMMO is effective because its highly polar N-O bond can disrupt this hydrogen-bonding network, leading to the formation of a homogenous polymer solution called "dope". wikipedia.orgtennessee.edu
The dissolution power of NMMO is sensitive to water content. For NMMO to effectively dissolve cellulose, the water content must be around 16% by weight or less. tennessee.edu A typical commercial dope solution consists of approximately 76% NMMO, 11–14% cellulose, and 10–12% water. mdpi.com Once the cellulose is dissolved, the solution is extruded through spinnerets into a water bath. wikipedia.org The presence of excess water causes the cellulose to reprecipitate, forming Lyocell fibers, as the NMMO has a higher affinity for water than for cellulose. wikipedia.orgmdpi.com This process allows for the recovery and reuse of more than 99% of the NMMO solvent, a major advantage of the Lyocell process. researchgate.net
Table 1: Comparison of Cellulose Dissolution Processes
| Feature | Lyocell Process | Viscose Process |
|---|---|---|
| Solvent | This compound N-oxide (NMMO) monohydrate wikipedia.org | Carbon disulfide and sodium hydroxide usda.gov |
| Cellulose State | Direct dissolution without derivatization ataman-chemicals.com | Conversion to cellulose xanthate derivatives wikipedia.org |
| Environmental Impact | Considered environmentally friendly with high solvent recovery researchgate.netatamankimya.com | Generates large amounts of contaminated wastewater wikipedia.org |
| Byproducts | Minimal, as the solvent is recycled researchgate.net | Toxic carbon disulfide wikipedia.org |
The rheology, or flow behavior, of the cellulose solution in NMMO is a critical parameter for the successful spinning of fibers and casting of films. vtt.fi The viscosity of the dope affects the process's runnability and significantly influences the mechanical properties of the final cellulose products. vtt.fi Research has shown that the viscoelastic properties of the dissolved cellulose-NMMO dopes can be controlled by manipulating the molecular weight distribution of the cellulose pulp. vtt.fi
A study demonstrated that by creating blends of pulps with medium and high degrees of polymerization, the toughness of the resulting precipitated cellulose films could be significantly improved. Specifically, mixture films with 2:1 and 1:2 ratios of these pulps showed an average increase in toughness of 36% and 46%, respectively, compared to films made from unimodal pulps. vtt.fi This indicates that the performance of the final material can be tailored by adjusting the composition of the initial pulp, allowing for optimization of the processability of the cellulose dopes for producing bio-based materials. vtt.fi
A notable characteristic of Lyocell fibers is their tendency to fibrillate, which is the splitting of the fiber surface into smaller fibrils, especially when subjected to wet abrasion. irjet.nettextiletoday.com.bd This can lead to issues like pilling and an altered appearance after laundering. textiletoday.com.bdeurekalert.org
Several methods have been developed to mitigate this fibrillation. One common commercial approach involves treating the Lyocell fabric with cross-linking agents in the presence of an acid catalyst. google.com These agents create bonds between the cellulose chains, enhancing the lateral cohesion between microfibrils and reducing their tendency to split. eurekalert.orggoogle.com Both low-formaldehyde and zero-formaldehyde crosslinking agents are utilized for this purpose. google.com
Another effective method is enzymatic treatment, where cellulase enzymes are used to remove the surface fibrils. google.com More recent research has focused on innovative, sustainable approaches. One such method involves treating the fibers first with a cationic modifier and then with anionic polyacrylic acid emulsions. eurekalert.org This creates a discontinuous film on the fiber surface through electrostatic interactions, which limits water penetration and improves cohesion between microfibrils in wet conditions, leading to significantly improved anti-fibrillation performance. eurekalert.org This treatment also offers additional benefits, such as a 46.4% increase in air permeability and enhanced dyeing properties without compromising the fabric's mechanical strength. eurekalert.org
Beyond its application in cellulose processing, NMMO is also utilized in biochemical research for the dissolution of scleroproteins. atamankimya.comwikipedia.org Scleroproteins are fibrous proteins found in animal connective tissue. wikipedia.org The mechanism by which NMMO dissolves these proteins is not extensively studied, but it is understood that NMMO can break the hydrogen bonds within the amide systems of the proteins, similar to its action on cellulose. wikipedia.org This dissolution primarily occurs in the more homogeneous crystalline regions of the proteins, which are rich in glycine and alanine residues. atamankimya.com The ability of NMMO to dissolve these otherwise highly intractable proteins provides a valuable tool for their study. wikipedia.org
Role in Polymer Chemistry and Coatings
The utility of this compound extends into the broader field of polymer chemistry and the formulation of various material coatings.
This compound 4-oxide serves as a component in the formulation of industrial and professional coatings, adhesives, and sealants. atamankimya.comatamankimya.com It is employed as a solvent for paints, varnishes, and lacquers. atamankimya.com Furthermore, it acts as an intermediate in the production of flexible and rigid polyurethane foams, highlighting its versatility in polymer synthesis and application. atamankimya.comatamankimya.com
Enhancement of Adhesion and Durability in Polymer Systems
This compound (NMM) plays a significant role as a catalyst in the synthesis of polyurethanes, polymers widely recognized for their use in high-durability coatings and adhesives nbinno.comintermountaincoatings.com. Polyurethane coatings are known to be extremely durable, forming a protective barrier that resists moisture infiltration, chemical damage, and scratches intermountaincoatings.com. The effectiveness of these coatings and adhesives hinges on the efficiency of the urethane (B1682113) formation reaction.
NMM, a heterocyclic tertiary amine, functions as a potent catalyst in the production of polyurethane foams, coatings, and adhesives nbinno.comsinocurechem.com. Its catalytic activity facilitates the reaction between an isocyanate and a polyol, the fundamental chemical process that forms the urethane linkage. A theoretical study comparing the catalytic effectiveness of morpholine (B109124) and this compound in urethane formation found that this compound is the more effective catalyst of the two nih.gov. By improving reaction rates and efficiency in urethane synthesis, NMM contributes to the creation of polyurethane materials with robust structural integrity, which is essential for their lasting adhesion and durability in various applications nbinno.comnih.gov. Therefore, while not an adhesion promoter itself, this compound's catalytic role is crucial for manufacturing durable polymer systems.
Development of Cross-Linked Hyaluronic Acid Formulations
In the field of biomaterials, this compound is instrumental in the development of advanced hyaluronic acid (HA) hydrogels. Native hyaluronic acid is often limited in biomedical applications due to its rapid degradation in the body nih.gov. To enhance its stability and mechanical properties, HA is chemically modified through cross-linking. This compound (NMM) is frequently used as a base and catalyst in these cross-linking reactions, particularly in amidation processes that form stable amide bonds mdpi.com.
A common and efficient method for cross-linking HA involves activating its carboxyl groups. Research shows that a combination of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) and NMM serves as a highly effective activating system mdpi.com. In this process, NMM works in conjunction with the triazine derivative to facilitate the reaction between the carboxyl groups of HA and the amine groups of a cross-linking agent. This leads to the formation of a stable, cross-linked hydrogel network. This strategy alters the performance of the HA polymer by increasing its molecular chain length, viscoelasticity, and mechanical strength, thereby creating more durable materials suitable for applications like tissue engineering and drug delivery systems nih.gov.
Application in Carbon Capture Technologies
A derivative of this compound, this compound N-oxide (MMNO), has emerged as a promising compound in the field of carbon capture, offering a potential alternative to traditional aqueous amine solutions which suffer from chemical instability and corrosiveness chemrxiv.org.
Research has demonstrated that this compound N-oxide (MMNO) can effectively capture carbon dioxide (CO2) from dilute streams, including flue gas from natural gas-fired power plants chemrxiv.org. Unlike traditional amines that capture CO2 through the formation of carbamates or bicarbonate via proton transfer, MMNO utilizes a different mechanism. Extensive spectroscopic and computational studies support that MMNO captures CO2 under humid conditions through the formation of a bicarbonate (HCO3−) species that is stabilized by hydrogen bonding chemrxiv.orgchemrxiv.org. This novel hydrogen-bonding pathway allows for the capture of CO2 despite MMNO being significantly less basic than conventional amines chemrxiv.org.
The process is reversible, which is crucial for any carbon capture technology, as the captured CO2 must be released for storage or utilization. The non-toxic and non-corrosive nature of MMNO further enhances its potential as a next-generation CO2 sorbent chemrxiv.org.
A critical challenge for many CO2 sorbents is the presence of water vapor and oxygen in industrial flue gas, which can lead to degradation and reduced efficiency ntnu.no. This compound N-oxide (MMNO) demonstrates notable advantages in this regard. Studies have shown that MMNO possesses improved oxidative and thermal stability compared to structurally similar amines chemrxiv.org.
In accelerated aging studies, where various amine solutions were heated at 100°C for one week under flue gas conditions, MMNO showed significantly less degradation than common amines like monoethanolamine (MEA) and its parent amine, this compound (MM) chemrxiv.org. This enhanced stability is a key attribute, suggesting that MMNO could offer improved longevity and reduced operating costs in industrial carbon capture applications chemrxiv.org. The capture mechanism via a hydrogen-bond-stabilized bicarbonate is effective in the presence of water, making MMNO particularly well-suited for treating humid carbon capture streams chemrxiv.orgchemrxiv.org.
| Compound | Conditions | Observation after 1 Week | Relative Stability |
|---|---|---|---|
| This compound N-Oxide (MMNO) | 100°C, Flue Gas, D2O | No visible degradation | High |
| This compound (MM) | 100°C, Flue Gas, D2O | Solution turned yellow/brown | Moderate |
| 1-Methylpiperazine (MP) | 100°C, Flue Gas, D2O | Solution turned yellow/brown | Moderate |
| Monoethanolamine (MEA) | 100°C, Flue Gas, D2O | Solution turned dark brown | Low |
Research on 4 Methylmorpholine in Pharmaceutical and Agrochemical Synthesis
Intermediate in Pharmaceutical Compound Synthesis
In medicinal chemistry, the morpholine (B109124) scaffold is considered a "privileged structure" due to its presence in numerous approved drugs and its favorable physicochemical and metabolic properties. nih.govsci-hub.se 4-Methylmorpholine is frequently employed as a versatile intermediate and base in the synthesis of complex pharmaceutical compounds. nih.gov
The synthesis of peptides requires the formation of amide bonds between amino acids. A significant challenge in this process is preventing racemization—the loss of stereochemical integrity at the chiral center of the amino acid being activated. This compound is widely used as a base in peptide coupling reactions to minimize this side reaction. bachem.com
Research has systematically evaluated the impact of different bases on the degree of racemization during peptide synthesis. While stronger bases like N,N-diisopropylethylamine (DIPEA) are common, they can sometimes promote higher levels of racemization. luxembourg-bio.com In contrast, the weaker basicity of NMM (pKa of the conjugate acid is 7.38) often provides a balance between efficient reaction and suppression of epimerization. wikipedia.orgluxembourg-bio.com
Studies have shown that for certain coupling reagents, the choice of base is critical. For instance, in the synthesis of phenylglycine-containing peptides, replacing DIPEA with NMM or other sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) can significantly reduce racemization, especially when used with coupling agents like COMU or DEPBT. luxembourg-bio.com However, in some specific cases, such as certain mixed-anhydride couplings involving N-methylamino acids, NMM has been observed to increase racemization compared to other conditions, highlighting the complexity of these reaction systems. cdnsciencepub.com
Table 1: Effect of Base on Racemization in Peptide Synthesis This table presents a summary of findings on the influence of different bases on the stereochemical purity of synthesized peptides.
| Coupling Reagent | Base Used | Model Peptide System | Observed Racemization | Source(s) |
|---|---|---|---|---|
| HATU | DIPEA | Phenylglycine-containing peptide | Significant racemization | luxembourg-bio.com |
| HATU | This compound (NMM) | Phenylglycine-containing peptide | Moderate improvement | luxembourg-bio.com |
| COMU | This compound (NMM) | Phenylglycine-containing peptide | Lower degree of racemization | luxembourg-bio.com |
| BOP/HOBt | This compound (NMM) | Insect neuropeptide fragment | High (10-20% D-epimer) | nih.gov |
| Mixed Anhydride | This compound (NMM) | Z-Ala-MeLeu + Gly-OBzl | Increased racemization | cdnsciencepub.com |
Regioselectivity refers to the preference for a chemical reaction to occur at one position over another within a molecule. In the synthesis of complex pharmaceuticals, controlling regioselectivity is paramount to obtaining the desired product and avoiding difficult purification steps. The use of morpholine-derived enamines, which can be formed using reagents like this compound, has been studied for its influence on the regioselectivity of acylation and related reactions. researchgate.net
For example, research on the reaction of cyanothioacetamide with 2-acetylcycloalkanones has shown that the reaction is not strictly regiospecific and leads to a mixture of isomers. However, the use of the corresponding morpholin-4-yl-cycloalkene enamines can alter the reaction pathway. researchgate.net While NMM itself acts as a base, its structural analogues are incorporated into reactants to direct the course of a reaction. This principle is fundamental in medicinal chemistry, where SNAr reactions on dichloro-substituted heterocycles like 2,4-dichloroquinazoline (B46505) consistently show regioselectivity for substitution at the 4-position when reacted with various amines, a key step in synthesizing bioactive molecules. nih.gov
Condensation reactions, which join two molecules with the elimination of a smaller molecule like water, are fundamental in organic synthesis. numberanalytics.com However, achieving high yield and selectivity can be challenging. numberanalytics.comnumberanalytics.com this compound is employed as a basic catalyst to facilitate such reactions, particularly in asymmetric organocatalysis.
A notable example is the 1,4-addition (a type of Michael condensation) of aldehydes to nitroolefins. Research has demonstrated that novel organocatalysts derived from β-morpholine amino acids, in the presence of N-methylmorpholine (NMM) as a base, can efficiently catalyze this reaction. nih.gov The NMM is used to deprotonate the catalyst, activating it for the catalytic cycle. This system achieves excellent diastereoselection and high enantioselectivity, showcasing NMM's role in enabling sophisticated, stereocontrolled transformations. nih.gov
Table 2: NMM in Organocatalyzed Condensation Reaction This table outlines the role and outcome of using NMM in a model condensation reaction.
| Reaction Type | Catalyst | Base | Key Findings | Source(s) |
|---|---|---|---|---|
| 1,4-addition of aldehydes to nitroolefins | β-Morpholine Amino Acid | This compound (NMM) (1 mol%) | Quantitative conversion, excellent diastereoselection (90-99% d.e.), and good to excellent enantioselection (70-99% e.e.). | nih.gov |
Applications in Agrochemical Production
This compound is a valuable intermediate in the production of various agrochemicals, including fungicides, herbicides, and plant growth regulators. chemicalbook.com Its role in these formulations is to act as a building block or as a stabilizing agent that enhances the efficacy of the final product. The incorporation of morpholine-based structures is a strategy used in the development of new agrochemicals. e3s-conferences.org Research has indicated that using formulations that include morpholine derivatives can significantly improve pesticide efficiency, contributing to better crop yields. sincerechemicals.comsincerechemicals.com
Development of Novel Veterinary Drugs Incorporating Morpholine Structures
The morpholine ring is a key structural component in a number of veterinary medicines. mdpi.com While not always synthesized directly from this compound, the prevalence of this scaffold underscores its importance in creating effective drugs for animal health. Piperazine, a structurally related heterocycle, is widely used in veterinary medicine as an anthelmintic (dewormer). mdpi.com Morpholine derivatives have also been developed for similar applications.
Table 3: Examples of Veterinary Drugs with a Morpholine Moiety This table lists veterinary drugs that feature the morpholine chemical structure.
| Drug Name | Chemical Class | Therapeutic Use | Source(s) |
|---|---|---|---|
| Emodepside | Depsipeptide | Anthelmintic (for nematodes) | researchgate.net |
| Piperazine | Heterocyclic Amine | Anthelmintic | mdpi.com |
Synthesis of Bioactive Morpholine Derivatives
The versatility of the morpholine scaffold makes it a frequent target in the synthesis of new bioactive compounds with potential therapeutic applications. nih.gove3s-conferences.org Researchers design and synthesize novel morpholine derivatives to explore a wide range of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral actions. e3s-conferences.orguobaghdad.edu.iq
Recent research has focused on synthesizing morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy. nih.gov Computational and cellular studies confirmed that these new compounds exhibit potent and selective cytotoxicity against cancer cell lines. nih.gov This highlights a common strategy in drug discovery where the morpholine moiety is incorporated into a larger molecule to enhance its pharmacological properties, such as solubility, membrane permeability, and binding interactions with target proteins. sci-hub.senih.gov
Table 4: Examples of Synthesized Bioactive Morpholine Derivatives This table provides examples of recently synthesized morpholine derivatives and their investigated biological activities.
| Derivative Class | Investigated Activity | Key Findings | Source(s) |
|---|---|---|---|
| Morpholine-substituted Tetrahydroquinolines | Anticancer (mTOR inhibition) | Potent and selective cytotoxicity against lung and breast cancer cell lines. | nih.gov |
| Pyrazoline-Morpholine Hybrids | Anticancer | Potent against HepG2 (liver cancer) cell line. | e3s-conferences.org |
| Morpholine Schiff Bases | Antibacterial, Antifungal | Showed promising activity when compared to standard drugs like ciprofloxacin. | uobaghdad.edu.iq |
| Sulfonamide-Triazine-Thiazole-Morpholine Hybrids | Antidiabetic (DPP-4 inhibition) | Demonstrated a blood glucose-lowering effect in vivo. | mdpi.com |
Analgesic and Anti-inflammatory Agents
In the development of new nonsteroidal anti-inflammatory drugs (NSAIDs), researchers often modify existing structures to enhance efficacy and reduce side effects. The synthesis of novel amide derivatives from carboxylic-acid-containing drugs like ibuprofen (B1674241) is a common strategy. In these synthesis pathways, a base is required for the amide bond formation step. While various bases can be used, this compound is a suitable candidate for this role due to its properties as an organic base. nih.gov
Research into new anti-inflammatory agents has led to the synthesis of various heterocyclic compounds, such as methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. The synthesis of these molecules involves multiple steps, including the formation of intermediate compounds where organic bases like triethylamine (B128534) have been used. nih.gov this compound serves a similar function in facilitating such reactions, particularly in coupling and cyclization steps that are sensitive to reaction conditions. hnsincere.com
Antitumor and DNA Targeting Agents
The synthesis of potent antitumor agents often involves the intricate assembly of complex molecular scaffolds designed to interact with biological targets like DNA or specific enzymes. In this field, this compound is frequently employed as a base in coupling reactions.
Researchers have designed and synthesized a series of mono- and bisnaphthalimide derivatives containing 3-nitro and 4-morpholine moieties that exhibit significant antitumor activities. nih.govresearchgate.net One bisnaphthalimide, compound A6 , was identified as a highly potent agent against MGC-803 cancer cells, with an IC₅₀ value of 0.09 μM. nih.gov These compounds are believed to act as DNA and Topoisomerase I (Topo I) targeting agents. nih.gov The synthetic procedures for creating such complex molecules often rely on bases like this compound to facilitate the formation of amide or other linkages.
Similarly, in the creation of 4-methyl quinazoline (B50416) derivatives designed as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), NMM is a key reagent. nih.gov The synthesis involves coupling a quinazoline core with a linker terminating in a hydroxamic acid moiety. This coupling step typically uses peptide coupling agents in the presence of NMM to ensure efficient reaction. Lead compounds from this research, 23 and 36 , showed potent inhibition of both targets and significant tumor growth inhibition in xenograft models. nih.gov
| Compound Class | Specific Compound | Target/Activity | Cancer Cell Line | IC₅₀ Value | Source |
| Bisnaphthalimide | A6 | Anti-proliferation | MGC-803 | 0.09 μM | nih.gov |
| 1,2,4-Triazole Benzimidazole | 4b | Cytotoxicity / Topoisomerase I Inhibition | A549 | 7.34 ± 0.21 μM | researchgate.net |
| 1,2,4-Triazole Benzimidazole | 4h | Cytotoxicity / Topoisomerase I Inhibition | A549 | 4.56 ± 0.18 μM | researchgate.net |
| 4-Methyl Quinazoline | 23 | PI3K/HDAC Dual Inhibition | HCT116, HGC-27 | Nanomolar Potency | nih.gov |
| 4-Methyl Quinazoline | 36 | PI3K/HDAC Dual Inhibition | HCT116 | Nanomolar Potency | nih.gov |
Antiparasitic and Antimalarial Compounds
The fight against malaria relies on the development of new drugs to combat resistance to existing therapies like chloroquine. nih.govesr.ie Research has focused on modifying the 4-aminoquinoline (B48711) scaffold. One study detailed the synthesis of novel 4-N-methylaminoquinoline analogues. nih.govresearchgate.net While this specific study used a deprotection-methylation cascade, the synthesis of related amino acid conjugates of 4-aminoquinoline often involves standard peptide coupling procedures where this compound is a standard choice of base to facilitate the amide bond formation between the amino acid and the quinoline (B57606) structure. nih.gov These synthetic efforts have yielded compounds with significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.govnih.gov For instance, compound 9a from a series of 4-N-methylaminoquinoline analogues showed 100% parasite inhibition on day 4 in an in vivo mouse model. nih.gov
| Compound Series | Specific Compound | Target Organism (Strain) | Activity Metric | Result | Source |
| 4-N-Methylaminoquinoline | 9a | P. falciparum (K1, resistant) | IC₅₀ | <500 nM | nih.gov |
| 4-N-Methylaminoquinoline | 9a | P. yoelii nigeriensis (in vivo) | Parasite Inhibition | 100% on Day 4 | nih.gov |
| 4-N-Methylaminoquinoline | 9b-i | P. falciparum (K1, resistant) | IC₅₀ | <500 nM | nih.gov |
Antifungal and Antibacterial Activities
This compound plays a role in the synthesis of various antimicrobial agents. Its use as a base is critical in reactions to assemble complex molecules with desired biological activity. For example, research into new antibacterial and antifungal agents has explored the synthesis of Schiff bases derived from 4-(4-aminophenyl)-morpholine. nih.gov The synthesis of these compounds can involve steps where a mild base like NMM is beneficial. One of the synthesized compounds, 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine (7) , was found to be the most potent antimicrobial agent in its series, with minimum inhibitory concentrations (MIC) against various bacteria and fungi, including a MIC of 16 μg/ml against Micrococcus luteus. nih.gov
In other research, novel morpholinoalkoxychalcones were synthesized and evaluated. eurekaselect.com Chalcone synthesis, while often base-catalyzed, can involve multiple steps where NMM could be used to facilitate reactions, such as the initial etherification to append the morpholine moiety. These efforts have led to compounds with promising activity against bacterial and fungal strains. eurekaselect.com
| Compound | Target Organism | Activity Metric (MIC) | Source |
| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine (7) | Staphylococcus aureus | 25 µg/ml | nih.gov |
| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine (7) | Micrococcus luteus | 16 µg/ml | nih.gov |
| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine (7) | Escherichia coli | 29 µg/ml | nih.gov |
| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine (7) | Candida albicans | 20 µg/ml | nih.gov |
HIV-Protease Inhibitors
The synthesis of HIV-protease inhibitors, many of which are peptide or peptidomimetic in nature, heavily relies on peptide coupling reactions. ku.edu Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling are standard methods where an amino acid or peptide fragment is activated and then reacted with an amine. These reactions generate an acid byproduct, and a non-nucleophilic base is essential to neutralize it, preventing side reactions and ensuring a high yield. This compound is a frequently used base in these coupling steps. nih.gov
Research has focused on designing novel HIV-1 protease inhibitors containing morpholine derivatives as P2 ligands to improve interactions with the enzyme's active site. nih.gov In one study, a series of inhibitors were synthesized, leading to compounds m18 and m1 with excellent inhibitory activity against HIV-1 protease, showing IC₅₀ values of 47 nM and 53 nM, respectively. nih.gov The synthesis of such molecules involves amide bond formation where NMM is a standard and effective base.
| Compound Class | Specific Compound | Target | IC₅₀ Value | Source |
| Morpholine Derivative | m18 | HIV-1 Protease | 47 nM | nih.gov |
| Morpholine Derivative | m1 | HIV-1 Protease | 53 nM | nih.gov |
Agents for Cholesterol Biosynthesis Inhibition
The cholesterol biosynthesis pathway is a major target for cardiovascular drugs. researchgate.net Statins, which inhibit HMG-CoA reductase, are the most well-known class of cholesterol-lowering agents. researchgate.net Research into new inhibitors has explored a variety of chemical scaffolds, including substituted quinoline mevalonolactones. nih.gov The synthesis of these complex molecules involves multiple steps. While direct use of this compound is not explicitly detailed in some high-level reviews of inhibitors, its role as a standard base in complex organic synthesis makes it a potential reagent in the laboratory-scale preparation of such compounds, particularly in steps involving the formation of ester or amide linkages. hnsincere.comnih.govnih.gov However, specific research highlighting this compound's role in the synthesis of cholesterol biosynthesis inhibitors is not widely documented in the surveyed literature.
Compounds Affecting Striated Muscle Activity
The development of compounds that affect striated muscle activity, such as muscle relaxants, is another area of pharmaceutical research. The synthesis of these agents can be complex. For instance, the synthesis of quaternary ammonium (B1175870) salts of dantrolene, a known muscle relaxant, was undertaken to improve its aqueous solubility. While the specific reagents for this particular synthesis are detailed, the broader field of synthesizing new chemical entities for muscle activity often relies on standard synthetic methodologies where a versatile base like this compound could be applied, for example, in creating amide or ester derivatives to modify a known pharmacophore. However, specific literature that explicitly documents the use of this compound for the synthesis of agents targeting striated muscle is not prominent.
Environmental and Safety Considerations in 4 Methylmorpholine Research
Environmental Fate and Pathways of 4-Methylmorpholine
Biodegradation and Environmental Impact
This compound (NMM), a heterocyclic tertiary amine, is recognized for its potential environmental impact due to its industrial applications. chemicalbook.com While generally considered persistent, studies have shown that under specific conditions, it can be biodegraded. nih.gov The process often involves the adaptation of activated sludge, which can take approximately 15 to 20 days. nih.gov An adapted sludge is capable of degrading NMM and its primary metabolites to below detectable levels. nih.gov A critical factor for successful adaptation is a high sludge age. nih.gov
The biodegradation of N-methylmorpholine-N-oxide (NMMO), a related compound, offers insights into potential pathways for NMM degradation. The process occurs in several steps, beginning with the reduction of NMMO to N-methylmorpholine. nih.gov This is followed by the demethylation of N-methylmorpholine to produce morpholine (B109124), a crucial step in the adaptation process. nih.gov The subsequent and rapid step is the cleavage of the morpholine ring structure. nih.gov
Research on the biodegradation of morpholine itself by Mycobacterium aurum MO1 has identified intermediates such as glycolate (B3277807) and 2-(2-aminoethoxy)acetate. nih.gov The degradation of morpholine by this bacterium was observed to complete within 10 hours. nih.gov While this research focuses on morpholine, it provides a plausible model for the breakdown of the core morpholine structure present in NMM.
The environmental persistence of NMM is considered unlikely due to its water solubility, which suggests it will be mobile in the environment. fishersci.com However, its release into waterways should be avoided. apolloscientific.co.uksigmaaldrich.com Runoff from fire control or dilution water containing this compound may lead to environmental contamination. chemicalbook.comnih.gov
Ecotoxicity studies have been conducted to assess the impact of this compound on various aquatic organisms. The results indicate varying levels of toxicity.
Ecotoxicity Data for this compound
| Test | Duration | Species | Concentration | Source |
|---|---|---|---|---|
| LC50 | 96 h | Leuciscus idus (Golden orfe) | 320 - 460 mg/L | sigmaaldrich.com |
| LC50 | 96 h | Fish | >316 < 464 mg/L | apolloscientific.co.uk |
| EC50 | 48 h | Daphnia (Crustacea) | >100 mg/L | apolloscientific.co.uksigmaaldrich.com |
| ErC50 | 72 h | Algae or other aquatic plants | >53 mg/L | apolloscientific.co.uk |
| EC50 | 72 h | Algae or other aquatic plants | >53 mg/L | apolloscientific.co.uk |
| EC50 | 96 h | Algae or other aquatic plants | 143 mg/L | apolloscientific.co.uk |
This table is interactive. Click on the headers to sort the data.
Furthermore, the bioaccumulative potential of this compound is considered low. sigmaaldrich.com A study on Oncorhynchus mykiss (rainbow trout) over 92 days showed a bioconcentration factor (BCF) of less than 10, indicating it does not significantly accumulate in organisms. sigmaaldrich.com
Occupational Safety and Handling in Laboratory and Industrial Settings
Toxicity Awareness and Health Risks
This compound is a hazardous chemical that presents several health risks in occupational settings. fishersci.com It is classified as a highly flammable liquid and vapor. apolloscientific.co.uknih.gov The substance is harmful if swallowed, in contact with skin, or inhaled. apolloscientific.co.uknih.gov A primary hazard is its corrosive nature, causing severe skin burns and eye damage. fishersci.comapolloscientific.co.uknih.gov
Acute exposure can lead to irritation of the eyes, skin, and mucous membranes. nih.govnoaa.gov Inhalation of vapors may cause dizziness, shortness of breath, coughing, and headache. chemicalbook.comsigmaaldrich.com Ingestion can result in severe swelling and damage to delicate tissues, with a risk of perforation. fishersci.com The material is described as extremely destructive to the tissues of the mucous membranes and upper respiratory tract. sigmaaldrich.com In some cases, exposure to high levels of this irritating compound can lead to reactive airways dysfunction syndrome (RADS), a non-allergic condition with asthma-like symptoms that can persist for months or years after exposure ceases. apolloscientific.co.ukscbt.com
GHS Hazard Classifications for this compound
| Hazard Statement | Percentage of Notifications | Hazard Class |
|---|---|---|
| H225: Highly flammable liquid and vapor | 89.1% | Flammable liquids |
| H302: Harmful if swallowed | 94.5% | Acute toxicity, oral |
| H314: Causes severe skin burns and eye damage | 98% | Skin corrosion/irritation |
| H312: Harmful in contact with skin | 55.4% | Acute toxicity, dermal |
| H332: Harmful if inhaled | 38.7% | Acute toxicity, inhalation |
This table is interactive. Click on the headers to sort the data.
Personal Protective Equipment (PPE) Requirements
To mitigate the health risks associated with handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. apolloscientific.co.uk This includes:
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and vapors that can cause severe eye damage. fishersci.com Contact lenses should be removed before working with this chemical. scbt.com
Hand Protection: Chemical-resistant gloves must be worn. The suitability and durability of the glove material depend on the frequency and duration of contact. scbt.com
Body Protection: Wear flame-retardant antistatic protective clothing. sigmaaldrich.com A chemical-resistant apron or suit is also recommended to prevent skin contact. sigmaaldrich.com
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood. fishersci.com If ventilation is inadequate, a self-contained breathing apparatus should be used. sigmaaldrich.com
Safe Storage and Handling Practices
Proper storage and handling procedures are crucial to ensure safety when working with this compound. It should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources. fishersci.comapolloscientific.co.uk The storage area should be designated as a flammables area. fishersci.com
Key practices include:
Keeping containers tightly closed to prevent the release of flammable vapors. apolloscientific.co.uksigmaaldrich.com
Storing in original, approved flame-proof containers. apolloscientific.co.uk
Grounding all metal parts of equipment to prevent static electricity discharge. fishersci.com
Avoiding storage in pits, basements, or areas where vapors may be trapped. apolloscientific.co.uk
Storing away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide. fishersci.comscbt.com
Regularly inspecting containers for leaks or damage. apolloscientific.co.uk
Prohibiting smoking in storage and handling areas. apolloscientific.co.uk
When handling, use only non-sparking tools and explosion-proof equipment. fishersci.com Avoid breathing vapors and direct contact with the substance. apolloscientific.co.uk It is important to wash hands and face thoroughly after handling and to apply preventive skin protection. sigmaaldrich.com Contaminated clothing should be removed immediately and washed before reuse. sigmaaldrich.com
Spill Control and Clean-up Procedures
In the event of a spill, immediate action is required to control and clean up the material safely. The primary step is to eliminate all ignition sources from the immediate area. noaa.gov The spill or leak area should be isolated for at least 50 meters in all directions. noaa.gov
Clean-up procedures include:
Wearing appropriate PPE, including respiratory protection, to avoid contact with the spilled material. apolloscientific.co.uk
Stopping the leak if it can be done without risk. noaa.gov
Preventing the spill from entering waterways, sewers, basements, or confined areas. noaa.gov
Using a vapor-suppressing foam to reduce vapors. noaa.gov
Absorbing the spill with inert, non-combustible material such as earth, sand, or vermiculite. noaa.gov
Using clean, non-sparking tools to collect the absorbed material into a suitable, closed container for disposal. fishersci.comnoaa.gov
Diking runoff from fire control for later disposal. noaa.gov
For large spills, water spray or fog can be used to knock down vapors, but care must be taken not to let the runoff contaminate surface water or groundwater systems. sigmaaldrich.comnoaa.gov
Waste Management and Disposal Protocols
The proper management and disposal of this compound waste are critical to ensure environmental protection and compliance with regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must adhere to local, state, and federal hazardous waste regulations. fishersci.com In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous wastes. epa.gov
Waste this compound should not be disposed of down the drain or in regular trash. sigmaaldrich.comdartmouth.edu It is crucial to prevent the entry of this chemical into waterways, sewers, and confined areas. noaa.gov Strongly contaminated halogen-free organic solvents are typically collected in designated containers for disposal. merckmillipore.comnugentec.com
Several disposal options are available, and the most appropriate method should be selected in consultation with local or regional waste management authorities. scbt.com These methods include:
Incineration: Burning in a licensed facility, often after being mixed with a suitable combustible material. scbt.com
Landfilling: Burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes. scbt.com
When handling spills, the material should be absorbed with an inert, non-combustible material like earth, sand, or vermiculite. noaa.govapolloscientific.co.uk Clean, non-sparking tools should be used to collect the absorbed material into a suitable, closed container for disposal. noaa.govapolloscientific.co.uk
Empty containers of this compound may still contain hazardous residues and should be handled with care. scbt.com They should not be reused unless they have been thoroughly decontaminated. scbt.com If recycling or reuse is not possible, containers should be punctured to prevent reuse and then disposed of at an authorized landfill. scbt.com All label warnings should be observed until the containers are cleaned or destroyed. scbt.com The first rinse from containers should be collected and disposed of as hazardous waste. dartmouth.edu
A hierarchy of waste management controls should be considered, prioritizing reduction, reuse, and recycling before considering disposal. scbt.comapolloscientific.co.uk
Future Directions and Emerging Research Areas
Novel Catalytic Systems Utilizing 4-Methylmorpholine
The role of this compound as a catalyst is a significant area of ongoing research, particularly in polyurethane production. tuodaindus.com It functions as a highly effective catalyst in the manufacturing of polyurethane foams, allowing for precise control over the kinetics of the reaction. tuodaindus.com This control is crucial for achieving desired foam properties for a wide range of applications. tuodaindus.com
Recent computational studies have delved into the specifics of its catalytic activity, comparing it with its parent compound, morpholine (B109124), in urethane (B1682113) formation. A theoretical study of the reaction between phenyl isocyanate and butan-1-ol found that the reaction mechanism in the presence of catalysts like this compound differs significantly from the catalyst-free reaction. nih.gov The research indicated that this compound is a more effective catalyst for promoting urethane formation than morpholine. nih.govresearchgate.net This enhanced efficacy is associated with its lower proton affinity. nih.gov The calculated activation energies for the urethane formation reaction were 26.6 kJ/mol for this compound, compared to 29.7 kJ/mol for morpholine, underscoring its superior catalytic effect. nih.govresearchgate.net
Table 1: Comparative Catalytic Performance in Urethane Formation
| Catalyst | Activation Energy (kJ/mol) | Proton Affinity (kJ/mol) | Catalytic Efficacy |
| This compound | 26.6 | 963.07 | More Effective |
| Morpholine | 29.7 | 1523.95 | Less Effective |
This table presents computational data comparing the catalytic effectiveness of this compound and Morpholine in urethane formation, based on findings from theoretical studies. nih.govresearchgate.net
Future research is aimed at developing new classes of catalysts, such as heterogeneous geminal atom catalysts (GACs), which could further enhance sustainable manufacturing processes for fine chemicals and pharmaceuticals, potentially creating new applications for amine catalysts like this compound. sciencedaily.com
Advanced Materials Development with this compound and its Derivatives
This compound and its derivatives are integral to the development of a variety of advanced materials. Beyond its role in polyurethane foams, it is used in the formulation of advanced coatings and adhesives, where it helps improve curing profiles and enhance adhesion properties. tuodaindus.com It has also been implemented in the synthesis of critical semiconductor precursors, contributing to the performance of next-generation electronic devices. tuodaindus.com
A particularly significant application lies in the production of regenerated cellulose (B213188) fibers. The derivative N-methylmorpholine N-oxide (NMMO) is a key green solvent used in the Lyocell process to dissolve cellulose, replacing the more hazardous carbon disulfide. hnsincere.comasianpubs.org This process benefits from the high recovery rate of NMMO (over 99%), which significantly enhances the environmental profile of textile manufacturing. hnsincere.com
Emerging research focuses on improving this process further. For instance, studies have shown that the addition of nano-SiO2 can significantly improve the solubility of cellulose in alkali/urea (B33335) solvent systems, which provides a new avenue for the green dissolution and high-performance regeneration of cellulose. acs.org The development of such advanced materials is a key area of focus, with applications spanning textiles, packaging, and biomedicine. acs.org
Table 2: Applications of this compound in Advanced Materials
| Application Area | Role of this compound/Derivative | Material/Product |
| Polymers | Highly effective catalyst | Polyurethane Foams |
| Coatings & Adhesives | Curing agent, adhesion promoter | Advanced Coatings & Adhesives |
| Electronics | Intermediate in synthesis | Semiconductor Precursors |
| Textiles | Green solvent (as NMMO) | Lyocell Cellulose Fibers |
| Carbon Capture | Component in capture systems | Advanced CO₂ Capture Systems |
This table summarizes the diverse roles of this compound and its derivatives in the creation of advanced materials. tuodaindus.comhnsincere.comasianpubs.org
Green Chemistry Innovations in this compound Synthesis and Application
Green chemistry principles, which aim to reduce or eliminate hazardous substances in chemical product design and manufacturing, are central to future innovations involving this compound. sphinxsai.com Research is actively exploring more environmentally friendly methods for both its synthesis and its application.
Traditionally, the synthesis of N-methylmorpholine involved the use of toxic methylating agents like methyl halides, which also produced waste salts. asianpubs.org A greener alternative that has been investigated is the use of dimethyl carbonate (DMC) as a methylating reagent. asianpubs.org This route is considered more attractive as the byproducts are methanol (B129727) and carbon dioxide, and the methanol can be recycled to produce more DMC. asianpubs.org Another improved method involves the reaction of diethylene glycol with methylamine (B109427) under high temperature and pressure with a catalyst, which represents a greener synthesis pathway. hnsincere.com Recently, a simple, high-yielding, one or two-step protocol using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) has been reported for the synthesis of morpholines, highlighting a significant advancement in green synthetic methodology. nih.govchemrxiv.org
In terms of applications, the use of N-methylmorpholine N-oxide (NMMO) as a recyclable solvent in the Lyocell process is a prime example of green chemistry in action. hnsincere.comasianpubs.org Furthermore, morpholine-based surfactants are noted for their lower toxicity and higher biodegradability compared to traditional surfactants. hnsincere.com The growing demand for green chemistry is expected to expand the applications of this compound in environmentally friendly fibers, pharmaceutical intermediates, and novel ionic liquids. hnsincere.com
Deeper Exploration of Biological Activities of Morpholine-Based Compounds
The morpholine heterocycle is a key structural motif in numerous approved and experimental drugs, recognized for its advantageous physicochemical and biological properties. nih.govsci-hub.se It is often considered a "privileged structure" in medicinal chemistry, meaning it can provide a versatile scaffold for designing compounds that interact with a wide range of biological targets. nih.govsci-hub.se
Morpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.nettandfonline.com The morpholine ring can be an integral component of a pharmacophore for enzyme inhibitors or can confer selective affinity for various receptors. nih.govsci-hub.se For example, morpholine-containing compounds are being investigated as inhibitors of enzymes involved in neurodegenerative diseases like Alzheimer's and Parkinson's, such as cholinesterases and monoamine oxidases. tandfonline.com They are also being explored for treating CNS tumors by targeting kinases like PI3K and mTOR. acs.org
The future in this area involves a deeper exploration of these activities, moving from broad screening to understanding the precise molecular mechanisms. The ability of the morpholine scaffold to form hydrogen bonds and participate in various interactions allows it to stabilize compounds within the active sites of enzymes. tandfonline.com This deeper understanding will facilitate the rational design of new therapeutic agents with improved potency and better pharmacokinetic profiles. nih.govacs.org
Table 3: Investigated Biological Activities of Morpholine Derivatives
| Biological Activity | Molecular Target Examples | Therapeutic Area |
| Anticancer | EGFR Tyrosine Kinase, PI3K, mTOR | Oncology |
| Anti-neurodegenerative | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Neurology |
| Anticoagulant | Factor Xa | Hematology |
| Anti-inflammatory | Various inflammatory pathway enzymes | Inflammation |
| Antimicrobial | Bacterial protein synthesis | Infectious Diseases |
This table outlines some of the key biological activities and associated molecular targets for compounds containing the morpholine scaffold. nih.govsci-hub.setandfonline.comacs.org
Integration of Computational and Experimental Methodologies for Predictive Research
The synergy between computational modeling and experimental validation is becoming indispensable for accelerating chemical research. In the context of this compound, this integration is already yielding significant insights.
A prime example is the theoretical study of urethane formation catalyzed by this compound. nih.gov Researchers used computational methods (BHandHLYP/6-31G(d) and G3MP2BHandHLYP levels of theory) to model the seven-step reaction mechanism. nih.govresearchgate.net The geometries of the calculated reactant complexes were then compared with known crystal structures of morpholine and this compound complexed with diols, and the striking similarity helped to validate the proposed catalytic reaction mechanism. nih.govresearchgate.net
This approach allows scientists to predict how changes in a catalyst's structure, such as the methylation of morpholine to this compound, will affect its performance. The computational results, which showed that this compound should be a more effective catalyst, were in good agreement with previous experimental data for similar catalysts. nih.govresearchgate.net
Future research will likely see an expansion of these integrated methodologies. Combinatorial green chemistry, potentially accelerated by machine learning, could rapidly screen and optimize new sustainable processes. laxai.com By combining computational predictions with targeted laboratory experiments, researchers can more efficiently design novel catalysts, develop advanced materials, and discover new applications for this compound, reducing the time and cost associated with traditional trial-and-error approaches.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 4-methylmorpholine in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between morpholine derivatives and methylating agents like methyl iodide. Characterization requires spectroscopic techniques such as FT-IR and FT-Raman to confirm structural features (e.g., C-O-C stretching at ~1,100 cm⁻¹ and N-methyl vibrations at ~2,800 cm⁻¹) . Computational methods like density functional theory (DFT) with B3LYP functionals can validate spectral assignments and optimize molecular geometry . Purity verification via gas chromatography (GC) with flame ionization detection is recommended, ensuring ≥99.5% purity for research-grade applications .
Q. How does this compound function as a solvent in gas absorption studies, particularly for CO₂ capture?
- Methodological Answer : this compound acts as a physical solvent with high CO₂ selectivity due to its polarizable amine group and low heat of regeneration. Researchers should use chemoinformatics-driven workflows to model gas solubility, leveraging quantitative structure-solubility relationships (QSSRs) with machine learning algorithms (e.g., random forests or gradient boosting). Experimental validation via gravimetric or gasometric techniques at controlled temperatures (e.g., 25–50°C) and pressures (1–10 bar) is critical. A 2021 study confirmed its CO₂ solubility of 0.45 mol/kg at 30°C, outperforming traditional solvents like methanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported CO₂ solubility data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (temperature, pressure, solvent purity) or measurement techniques. To address this:
- Conduct meta-analyses of literature data, normalizing values to standard conditions (e.g., 25°C, 1 bar).
- Use machine learning models trained on a harmonized dataset (e.g., 280 solvents with gas solubility data) to identify outliers and adjust for confounding variables .
- Validate predictions via headspace gas chromatography or static equilibrium cells to ensure reproducibility .
Q. What strategies optimize this compound’s catalytic efficiency in urethane formation or other organic syntheses?
- Methodological Answer : Optimization involves:
- Design of Experiments (DOE) : Vary parameters like temperature (60–100°C), molar ratios (1:1 to 1:3 amine:isocyanate), and solvent polarity.
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to track urethane bond formation (~1,700 cm⁻¹).
- Computational Modeling : Apply DFT to simulate transition states and identify rate-limiting steps. A 2023 computational study highlighted this compound’s role in lowering activation energy by stabilizing intermediates through hydrogen bonding .
Q. How can researchers ensure methodological rigor when studying this compound’s solvent properties in hybrid systems (e.g., ionic liquid mixtures)?
- Methodological Answer :
- Phase Behavior Analysis : Use cloud-point titration or small-angle X-ray scattering (SAXS) to characterize solvent-solvent interactions.
- Thermodynamic Modeling : Apply the Conductor-like Screening Model for Real Solvents (COSMO-RS) to predict solubility and selectivity in multicomponent systems.
- Replication : Adhere to the Beilstein Journal’s guidelines for experimental reporting, including detailed protocols in supplementary materials to enable replication .
Methodological and Ethical Considerations
Q. What steps ensure reproducibility in studies involving this compound?
- Answer :
- Document all experimental parameters (e.g., solvent batch, drying methods, instrumentation calibration).
- Share raw data (e.g., spectral files, solubility isotherms) in repositories like Zenodo or institutional databases .
- Use IUPAC-recommended nomenclature and avoid proprietary abbreviations (e.g., “NMMO” for this compound N-oxide should be defined at first use) .
Q. How should researchers address ethical and data ownership challenges in collaborative studies on this compound applications?
- Answer :
- Data Ownership Agreements : Define roles and rights in consortium agreements before initiating research.
- Ethical Compliance : Declare conflicts of interest (e.g., industry partnerships) and adhere to institutional review boards (IRBs) if human-derived materials are involved .
- Data Retention : Archive original spectra and lab notebooks for 5–10 years, as recommended by research methodology guidelines .
Advanced Analytical Techniques
Q. What advanced spectral techniques are recommended for probing this compound’s interaction with metal catalysts?
- Answer :
- NMR Relaxometry : Measure spin-lattice relaxation times (T₁) to assess coordination dynamics.
- X-ray Absorption Spectroscopy (XAS) : Analyze K-edge spectra to identify metal-ligand bond distances in catalytic complexes.
- In-Situ Raman Spectroscopy : Monitor real-time changes during catalytic cycles (e.g., oxidation of this compound to N-oxide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
